molecular formula C15H25NO7 B14334480 Ethanol, 2,2',2''-nitrilotris-, (2-methoxyphenoxy)acetate (salt) CAS No. 105377-48-8

Ethanol, 2,2',2''-nitrilotris-, (2-methoxyphenoxy)acetate (salt)

Katalognummer: B14334480
CAS-Nummer: 105377-48-8
Molekulargewicht: 331.36 g/mol
InChI-Schlüssel: FMOLKRSNJSVYCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanol, 2,2’,2’'-nitrilotris-, (2-methoxyphenoxy)acetate (salt) is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes ethanol and nitrilotris components, making it a valuable substance for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, (2-methoxyphenoxy)acetate (salt) typically involves the reaction of ethanol with nitrilotris compounds under controlled conditions. The reaction conditions, including temperature, pressure, and catalysts, are carefully optimized to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to maintain consistency and quality. Industrial production methods also incorporate purification steps to remove any impurities and ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanol, 2,2’,2’'-nitrilotris-, (2-methoxyphenoxy)acetate (salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Ethanol, 2,2’,2’'-nitrilotris-, (2-methoxyphenoxy)acetate (salt) has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a stabilizing agent for biological samples.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triethanolamine: A related compound with similar chemical properties but different applications.

    Ethanolamine: Another similar compound used in various industrial and research applications.

Uniqueness

Ethanol, 2,2’,2’'-nitrilotris-, (2-methoxyphenoxy)acetate (salt) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Eigenschaften

105377-48-8

Molekularformel

C15H25NO7

Molekulargewicht

331.36 g/mol

IUPAC-Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(2-methoxyphenoxy)acetic acid

InChI

InChI=1S/C9H10O4.C6H15NO3/c1-12-7-4-2-3-5-8(7)13-6-9(10)11;8-4-1-7(2-5-9)3-6-10/h2-5H,6H2,1H3,(H,10,11);8-10H,1-6H2

InChI-Schlüssel

FMOLKRSNJSVYCO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1OCC(=O)O.C(CO)N(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.